molecular formula C8H8INO2 B7854582 2-(2-Iodophenoxy)acetamide

2-(2-Iodophenoxy)acetamide

Cat. No.: B7854582
M. Wt: 277.06 g/mol
InChI Key: KOCBNJGEPFQGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Iodophenoxy)acetamide is a chemical building block of significant interest in organic synthesis and pharmaceutical research. Its structure, featuring an iodine atom on the phenyl ring and an acetamide group linked by an ether bridge, makes it a versatile intermediate for constructing more complex molecules. The iodine atom is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds in drug discovery and materials science . Researchers utilize this compound and its structural analogs as precursors in the development of various bioactive molecules and ligands . In environmental science, related halophenylacetamides have been identified as emerging disinfection byproducts in water, driving research into their toxicity profiles and environmental impact . Studies on similar compounds show that the specific halogen and its position on the ring can significantly influence both chemical reactivity and biological activity, highlighting the importance of this structure in quantitative structure-activity relationship (QSAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-iodophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCBNJGEPFQGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 2 Iodophenoxy Acetamide in Organic Transformations

Cross-Coupling and Carbon-Heteroatom Bond Formations

The presence of an aryl iodide moiety in 2-(2-Iodophenoxy)acetamide makes it a versatile substrate for a variety of cross-coupling reactions, which are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-iodine bond, coupled with the potential directing group capabilities of the acetamide (B32628) side chain, allows for its participation in numerous catalytic cycles involving transition metals like copper, palladium, and ruthenium.

Copper-Catalyzed Carbon-Sulfur (C-S) Coupling Reactions

Copper-catalyzed cross-coupling reactions are a powerful method for the formation of carbon-sulfur bonds, yielding aryl thioethers that are prevalent in many biologically active compounds and functional materials. In these reactions, an aryl halide, such as this compound, is coupled with a thiol. Simple, ligand-free copper salts, particularly copper(I) iodide (CuI), have been shown to be effective catalysts for this transformation.

The reaction typically proceeds in the presence of a base, such as potassium carbonate or triethylamine (B128534), and often in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF). The use of amino acids as ligands can also promote the coupling of aryl iodides with both aliphatic and aromatic thiols under mild conditions. The general mechanism involves the oxidative addition of the aryl iodide to a Cu(I) species, followed by reaction with the thiolate and reductive elimination to afford the aryl sulfide (B99878) product and regenerate the Cu(I) catalyst. Given the robustness of these protocols, this compound is expected to react efficiently with various thiols to produce the corresponding 2-(2-(arylthio)phenoxy)acetamide derivatives.

Table 1: Representative Conditions for Copper-Catalyzed C-S Coupling of Aryl Iodides

Catalyst Ligand Base Solvent Temperature (°C) Reference
CuI (1-2.5 mol%) None K₂CO₃ or NEt₃ NMP, DMF, or neat 110-140
CuI N,N-dimethylglycine Cs₂CO₃ DMF 100

Palladium-Mediated C-H Functionalization and Arylation Reactions

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The acetamide group in this compound can function as a directing group, facilitating regioselective C-H activation at the ortho position of the phenoxy ring. However, the primary focus in the literature is often on the arylation of a C-H bond on an aromatic ring directly attached to the directing group. For instance, primary amides like -CH₂CONH₂ have been successfully used as directing groups for the ortho-arylation of (aryl)acetamides.

In a typical reaction, a palladium(II) catalyst, such as Pd(OAc)₂, is used. The catalytic cycle generally begins with the coordination of the directing group to the palladium center, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with an arylating agent (e.g., an aryl iodide or boronic acid) through oxidative addition and subsequent reductive elimination to yield the arylated product. The primary amide functionality in this compound could potentially direct arylation, although the reactivity of the C-I bond would likely compete, leading to intramolecular reactions or coupling at the iodine-bearing carbon.

Table 2: Conditions for Palladium-Catalyzed Amide-Directed C-H Arylation

Catalyst Oxidant/Additive Arylating Agent Solvent Temperature (°C) Reference
Pd(OAc)₂ K₂S₂O₈ Ar-I AcOH Not specified
Pd(OAc)₂ AgOAc Ar-I Toluene Not specified

Ruthenium-Catalyzed C-H Alkynylation with Hypervalent Iodine Reagents

Ruthenium-catalyzed C-H activation provides an efficient pathway for the ortho-alkynylation of aromatic compounds bearing a directing group. For substrates like this compound, the amide moiety can direct a ruthenium catalyst to a nearby C-H bond. The use of hypervalent iodine-alkyne reagents, such as ethynylbenziodoxol(on)es (EBX), has been established as a superior method for transferring electrophilic alkyne groups.

An efficient protocol for the ortho-alkynylation of aromatic N-methoxyamides using a ruthenium catalyst and a hypervalent iodine-alkyne reagent has been described. The reaction proceeds under mild conditions and exhibits broad substrate scope. The proposed mechanism involves a ruthenium-carboxylate assisted C-H bond cleavage, forming a ruthenacycle intermediate which then reacts with the hypervalent iodine reagent to install the alkyne group. This methodology could potentially be applied to this compound, targeting the C-H bonds ortho to the phenoxy ether linkage, provided the directing group ability of the amide is effective in that position.

Table 3: Ruthenium-Catalyzed C-H Alkynylation of Aromatic Amides

Catalyst Reagent Additive Solvent Conditions Reference
[Ru(p-cymene)Cl₂]₂ TIPS-EBX AgSbF₆, KOPiv DCE 60 °C

Sonogashira Coupling Reactions Involving Aryl Iodide Precursors

The Sonogashira reaction is a highly reliable and versatile method for forming C(sp²)-C(sp) bonds through the coupling of aryl halides with terminal alkynes. The aryl iodide in this compound serves as an excellent electrophile for this transformation. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and often uses a copper(I) co-catalyst, like CuI.

The reaction is performed in the presence of a base, commonly an amine such as triethylamine, which also serves as the solvent in some cases. Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling, a common side reaction. These methods often require specific ligands or conditions but expand the reaction's utility, particularly in pharmaceutical synthesis. The coupling of this compound with various terminal alkynes via the Sonogashira reaction would provide straightforward access to a range of 2-(2-(alkynyl)phenoxy)acetamide derivatives.

Table 4: General Conditions for Sonogashira Coupling of Aryl Iodides

Catalyst Co-catalyst Base Solvent Temperature Reference
Pd(PPh₃)₂Cl₂ CuI Et₃N Organic (e.g., THF, Toluene) Room Temp. to 100 °C
[DTBNpP]Pd(crotyl)Cl None TMP DMSO Room Temp.

Photoinduced and Radical-Mediated Transformations

Photoinduced reactions offer alternative pathways for bond formation, often proceeding under mild conditions without the need for transition metal catalysts. These transformations typically involve the generation of radical intermediates, which can engage in a variety of coupling processes.

Computational and Spectroscopic Characterization of 2 2 Iodophenoxy Acetamide

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer detailed insights into the atomic connectivity, functional groups, and solid-state conformation of 2-(2-Iodophenoxy)acetamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton NMR spectrum of a related compound, 2-(2-formylphenoxy)acetamide, shows characteristic signals that can be used to predict the spectrum of this compound. The aromatic protons on the iodinated ring are expected to appear as multiplets in the downfield region. The two protons of the methylene (B1212753) group (-OCH₂-) adjacent to the ether linkage would likely produce a singlet. The two protons of the primary amide (-NH₂) are also expected to produce a distinct singlet.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. For the analogous 2-(2-formylphenoxy)acetamide, a peak for the ketone carbonyl amide was observed at δ 170.04 ppm, and the carbon of the ether linkage (-CH) was attributed to a peak at δ 67.56 ppm. Aromatic carbon signals were also identified. For this compound, one would expect to see a signal for the amide carbonyl carbon, a signal for the methylene carbon, and distinct signals for the carbons of the aromatic ring, including the carbon atom directly bonded to the iodine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and based on the analysis of structurally similar compounds.)

Atom Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons¹H~ 6.8 - 7.9Multiplet
Methylene Protons (-OCH₂-)¹H~ 4.5Singlet
Amide Protons (-NH₂)¹H~ 7.5 (broad)Singlet
Carbonyl Carbon (C=O)¹³C~ 170Singlet
Aromatic Carbons¹³C~ 110 - 160Multiple Singlets
Methylene Carbon (-OCH₂-)¹³C~ 67Singlet
Carbon-Iodine (C-I)¹³C~ 90 - 100Singlet

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands. In a study of the related 2-(2-formylphenoxy)acetamide, the N-H stretching frequency of the amide group was observed at 3389 cm⁻¹, while the C-H stretching frequency appeared at 3155 cm⁻¹. The stretching vibrations for the carbonyl group (-C=O) and in-plane bending for the amide (-NH) were found at 1682 cm⁻¹ and 1598 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound (Note: Wavenumbers are based on data from analogous compounds.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H)Stretching~ 3400 - 3200
Aromatic (C-H)Stretching~ 3100
Carbonyl (C=O)Stretching~ 1680
Amide (N-H)Bending~ 1600
Ether (C-O)Stretching~ 1250

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (277.05 g/mol ).

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not available, the structure of its isomer, 2-(4-Iodophenoxy)acetamide, has been determined. This related compound crystallizes in the monoclinic system with the space group P2₁/c. In its crystal structure, the amide-typical resonance shortens the C-N single bond to 1.322 (7) Å. The molecules are connected into double layers by hydrogen bonds involving the nitrogen-bound H atoms and C-H···O contacts. This type of analysis reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.

Table 3: Crystallographic Data for the Isomer 2-(4-Iodophenoxy)acetamide

Parameter Value
Chemical FormulaC₈H₈INO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.1411 (4)
b (Å)26.473 (2)
c (Å)7.2960 (7)
β (°)109.564 (3)
Volume (ų)935.66 (14)

Quantum Chemical Modeling and Electronic Structure Analysis

Computational chemistry provides theoretical insights into molecular structure and reactivity. Methods like Density Functional Theory (DFT) are used to model ground state properties, while analyses of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) help in understanding the electronic landscape and reactivity of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311G basis set, to optimize the molecular geometry and predict various properties. In a study on 2-(2-formylphenoxy)acetamide, DFT calculations were employed to investigate the optimized structure, stability, and hardness of the molecule. Such calculations provide optimized geometric parameters (bond lengths and angles) that can be compared with experimental data from X-ray crystallography to validate the computational model.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for predicting molecular reactivity and intermolecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, identifying regions of positive and negative potential. For this compound, the MEP map would be expected to show negative potential (electron-rich regions, susceptible to electrophilic attack) around the electronegative oxygen atom of the carbonyl group and the iodine atom. Positive potential (electron-poor regions, susceptible to nucleophilic attack) would be concentrated around the amide hydrogen atoms. This analysis helps in understanding how the molecule might interact with biological receptors or other molecules.

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For 2-(2-formylphenoxy)acetamide, DFT calculations were used to determine the HOMO and LUMO energies. A similar analysis for this compound would reveal the distribution of these orbitals and provide insights into the molecule's charge transfer capabilities and electronic transitions.

Derivation of Reactivity Descriptors (Fukui Functions, Hardness, Chemical Potential)

The chemical reactivity of this compound can be elucidated through reactivity descriptors derived from Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net These descriptors, including Fukui functions, chemical hardness, and chemical potential, provide insight into the molecule's behavior in chemical reactions.

Chemical Potential (μ) , the negative of electronegativity, indicates the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. It is determined by the difference between the HOMO and LUMO energy levels. A larger HOMO-LUMO gap signifies greater stability and lower reactivity.

Fukui Functions (f(r)) are crucial for identifying specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net The function f+(r) indicates the site for a nucleophilic attack (where an electron is accepted), while f-(r) points to the site for an electrophilic attack (where an electron is donated). researchgate.net For acetamide (B32628) derivatives, DFT studies have been used to calculate these local reactivity descriptors to understand their interactions with biological molecules. researchgate.net

These parameters are calculated using the following equations:

Chemical Potential (μ): (EHOMO + ELUMO) / 2

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Computational studies on similar acetamide derivatives provide a framework for understanding these properties for this compound. researchgate.netacs.org

DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates resistance to change in electron configuration.
Fukui Function for Nucleophilic Attack (f+)ρN+1(r) - ρN(r)Identifies sites susceptible to attack by nucleophiles.
Fukui Function for Electrophilic Attack (f-)ρN(r) - ρN-1(r)Identifies sites susceptible to attack by electrophiles.

Investigation of Vibrational Spectroscopy through Computational Methods

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural characterization of molecules. researchgate.netmdpi.com Computational methods, particularly DFT, are employed to calculate the theoretical vibrational frequencies of this compound. arxiv.orgcore.ac.uk These calculations provide a detailed assignment of the observed experimental bands to specific vibrational modes of the molecule. researchgate.net

For a related compound, 2-(2-formylphenoxy)acetamide, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to optimize the structure and predict its vibrational spectrum. researchgate.net The theoretical results showed good agreement with experimental data, confirming the utility of this approach. researchgate.net Similar calculations for this compound would allow for the identification of characteristic vibrational modes, such as:

N-H stretching vibrations of the primary amide group.

C=O stretching of the carbonyl group.

C-O-C stretching of the ether linkage.

C-I stretching associated with the iodo-substituent.

Aromatic C-H and C=C stretching of the phenyl ring.

Comparing the computed vibrational spectra with experimental data helps to confirm the molecular structure and provides insights into the intra- and intermolecular interactions present in the solid state. researchgate.netresearchgate.net

Intermolecular Interactions and Crystal Packing Analysis

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant interactions in determining the crystal packing of amide-containing molecules. patsnap.comresearchgate.net In the crystal structure of this compound, the primary amide group (-CONH2) is a key participant in hydrogen bonding. The two hydrogen atoms on the nitrogen act as hydrogen bond donors, while the carbonyl oxygen atom acts as an acceptor.

Analysis of similar crystal structures, such as 2-(4-Iodophenoxy)acetamide and 2,2,2-trifluoro-N-(2-iodophenyl)acetamide, reveals common hydrogen bonding motifs. nih.govnih.gov In these structures, molecules are typically linked by N-H···O hydrogen bonds, forming chains or centrosymmetric dimeric subunits. nih.govnih.govresearchgate.net For instance, in 2,2,2-trifluoro-N-(2-iodophenyl)acetamide, N-H···O hydrogen bonds connect molecules into chains running along a crystallographic axis. nih.gov It is highly probable that this compound exhibits similar networks, where the amide groups of adjacent molecules link to form extended supramolecular architectures.

Halogen-π Interactions

While weaker than classical hydrogen bonds, halogen bonds are recognized as important forces in crystal engineering and molecular recognition. mdpi.comresearchgate.net The presence of both an iodine atom and an aromatic ring in the molecule makes the formation of halogen-π interactions a plausible feature of its crystal structure, influencing the stacking of the aromatic rings.

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface provides a visual representation of all close intermolecular contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of interactions to the total crystal packing. nih.gov For aromatic amides, the most significant contributions typically arise from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.govresearchgate.net

For this compound, the analysis would likely reveal the following contributions:

H···H contacts: Representing the largest contribution, arising from the interactions between the numerous hydrogen atoms on the periphery of the molecules.

O···H/H···O contacts: Corresponding to the strong N-H···O hydrogen bonds.

C···H/H···C contacts: Indicating interactions involving the aromatic rings.

This quantitative analysis provides a detailed understanding of the hierarchy and relative importance of the various intermolecular forces that stabilize the crystal structure of this compound. mdpi.com

Interaction TypeTypical Percentage Contribution (for similar molecules)Description
H···H~40-55%Represents van der Waals forces between peripheral hydrogen atoms. nih.gov
O···H/H···O~20-30%Corresponds primarily to N-H···O hydrogen bonds. researchgate.net
C···H/H···C~10-25%Indicates C-H···π interactions and general van der Waals contacts involving carbon. nih.gov
I···H/H···IVariableContacts involving the iodine atom.
I···C/C···IVariablePotential halogen-π interactions.

Applications of 2 2 Iodophenoxy Acetamide As a Versatile Synthetic Intermediate

Precursor for Heterocyclic Ring Systems

The strategic placement of the iodine atom on the phenyl ring makes 2-(2-Iodophenoxy)acetamide a suitable starting material for synthesizing various heterocyclic structures. The carbon-iodine bond is a well-established reactive site for forming new carbon-carbon and carbon-heteroatom bonds, which are essential steps in ring formation.

Synthesis of Phthalazinium Salts

While direct, single-step syntheses of phthalazinium salts or their related phthalazinones from this compound are not extensively documented, the compound's structure lends itself to multi-step synthetic pathways. Modern methods for phthalazinone synthesis often rely on palladium-catalyzed reactions, such as the intramolecular C-H/C-H cross-coupling of N'-methylenebenzohydrazides or the carbonylation of 2-bromobenzaldehydes with hydrazines. nih.govdocumentsdelivered.com

A plausible, albeit indirect, route could involve the transformation of the iodo and acetamide (B32628) groups of this compound into functionalities capable of undergoing cyclization. For instance, the aryl iodide could undergo a palladium-catalyzed carbonylation to introduce a carbonyl group, a key component of the phthalazinone structure. Subsequent reactions to build the hydrazine-derived portion of the ring would be necessary to complete the heterocyclic core.

Formation of Benzothiazole (B30560) Derivatives

The synthesis of the benzothiazole ring system, a common motif in pharmacologically active compounds, typically involves the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. ekb.egnih.gov Although this compound is not a direct precursor in a one-pot reaction, it can be readily converted into a suitable intermediate.

The acetamide functional group can be hydrolyzed under acidic or basic conditions to yield 2-(2-Iodophenoxy)acetic acid. This resulting carboxylic acid can then undergo a condensation reaction with 2-aminothiophenol, often promoted by a dehydrating agent like polyphosphoric acid, to form the target 2-substituted benzothiazole. nih.gov This two-step process leverages the stability of the phenoxyacetamide structure and the well-established chemistry of benzothiazole formation. mdpi.comresearchgate.net

StepStarting MaterialReagents/ConditionsIntermediate/ProductDescription
1This compoundH₃O⁺, Heat2-(2-Iodophenoxy)acetic acidHydrolysis of the amide to a carboxylic acid.
22-(2-Iodophenoxy)acetic acid2-Aminothiophenol, Polyphosphoric Acid (PPA), Heat2-((2-Iodophenoxy)methyl)benzo[d]thiazoleCondensation and cyclization to form the benzothiazole ring.

Construction of π-Expanded Coumarins

π-Expanded coumarins are a class of fluorescent molecules with applications in materials science and bio-imaging. rsc.orgresearchgate.net The synthesis of these complex structures can be achieved using palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond of this compound is particularly useful.

The Mizoroki-Heck reaction, or Heck reaction, provides a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgmdpi.com In a potential synthetic route, this compound could be reacted with an alkene-substituted coumarin (B35378) or a simple acrylate (B77674) ester in the presence of a palladium catalyst. For example, a tandem Heck-lactonization reaction is a known method for synthesizing coumarins from o-iodophenols and enoates. nih.gov A similar Heck coupling strategy could effectively "expand" a pre-existing coumarin core or build a new one, incorporating the iodophenoxyacetamide moiety into a larger, conjugated system. libretexts.org

Reaction TypeReactant 1Reactant 2Catalyst/BaseProduct Type
Heck ReactionThis compoundAlkene (e.g., Butyl acrylate)Pd(OAc)₂, PPh₃ / Et₃NSubstituted alkene derivative

Building Block for Complex Organic Molecules

The true versatility of this compound is demonstrated in its role as a foundational building block for larger, more functionalized molecules. The aryl iodide provides a reactive handle for a variety of powerful bond-forming reactions.

Preparation of Organometallic Reagents

The carbon-iodine bond is an ideal site for the preparation of highly reactive organometallic reagents, such as Grignard reagents and organolithium species. libretexts.orgyoutube.com These reagents are potent nucleophiles and strong bases, making them fundamental tools in synthetic organic chemistry. uniurb.itnptel.ac.in

The reaction of this compound with magnesium metal in an etheral solvent like THF results in the oxidative insertion of the magnesium into the C-I bond, forming the corresponding Grignard reagent. uniurb.it Similarly, treatment with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures facilitates a halogen-metal exchange to produce the organolithium derivative. These newly formed organometallic compounds can then be used in a vast array of subsequent reactions to form new carbon-carbon bonds.

Reagent TypeStarting MaterialMetalSolventProduct
Grignard ReagentThis compoundMg (Magnesium)THF or Diethyl ether2-(2-(Magnesioiodo)phenoxy)acetamide
Organolithium ReagentThis compound2 eq. Li (Lithium)Pentane or Hexane2-(2-Lithiophenoxy)acetamide

Intermediates in the Synthesis of Aryl Acetamide Triazolopyridazines

The utility of this compound as a synthetic intermediate is highlighted in the construction of complex pharmaceutical agents like aryl acetamide triazolopyridazines, which have been investigated for their antiparasitic properties. nih.gov The synthesis of these molecules relies heavily on palladium-catalyzed cross-coupling reactions where the aryl iodide is a key reactant. nih.gov

Two prominent examples of such reactions are the Sonogashira coupling and the Suzuki coupling.

Sonogashira Coupling: This reaction couples the aryl iodide of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This method is used to introduce alkynyl functional groups, which can be further elaborated to build the final heterocyclic product. nih.gov

Suzuki Coupling: While the Suzuki reaction couples an organoboron compound with an organohalide, this compound can be first converted into the necessary boron derivative. This is achieved through a borylation reaction, where the aryl iodide reacts with a diboron (B99234) reagent (like B₂Pin₂) in the presence of a palladium catalyst to form an aryl boronic ester. This stable intermediate can then undergo Suzuki coupling with another aryl or heteroaryl halide to construct the complex molecular framework. nih.gov

These reactions showcase how this compound acts as a scaffold, allowing for the precise and efficient addition of other molecular fragments to build molecules with potential therapeutic value.

Coupling ReactionGeneral ProcedureReactantsCatalyst SystemResult
Sonogashira Coupling Coupling of an aryl iodide with a terminal alkyne.This compound, Terminal AlkynePd(PPh₃)₂Cl₂, CuI, (i-Pr)₂NHAryl-alkyne product
Borylation (for Suzuki) Conversion of an aryl iodide to a boronic ester.This compound, B₂Pin₂Pd(dppf)Cl₂, K₂CO₃Aryl boronic ester intermediate

Role in the Development of Functional Materials

The chemical compound this compound serves as a valuable synthetic intermediate in the creation of functional materials, primarily through its strategic role in the synthesis of phenoxazine-based compounds. These phenoxazine (B87303) derivatives are of significant interest due to their unique photophysical and electronic properties, which make them suitable for a range of applications in materials science.

The utility of this compound in this context is principally derived from its molecular structure, which combines a reactive iodine atom on the phenyl ring with a flexible acetamide group. This combination allows for its use as a building block in the construction of more complex heterocyclic systems. Specifically, derivatives of this compound are key precursors in the synthesis of N-acetylphenoxazine.

A notable synthetic route involves the O-arylation of a phenol (B47542) with a diaryliodonium salt to create a substituted diaryl ether. nih.gov This diaryl ether, which incorporates the core structure of this compound, can then undergo an intramolecular N-arylation to form the cyclized N-acetylphenoxazine product. nih.gov This transition-metal-free synthesis pathway highlights the importance of the iodo-substituted diaryl ether intermediate. nih.govnih.gov

Phenoxazine and its derivatives possess a tricyclic structure that consists of an oxazine (B8389632) ring fused between two benzene (B151609) rings. nih.gov This scaffold is the basis for a variety of compounds with interesting photophysical properties, including applications as dyes, chemosensors, and components in dye-sensitized solar cells. nih.gov The ability to synthesize these functional molecules from precursors related to this compound underscores its importance as a versatile intermediate in the development of advanced materials.

The table below outlines the progression from the core chemical structure to the final functional material, highlighting the role of the intermediate.

Precursor MoietyIntermediateFinal Functional MaterialKey Properties & Applications
This compound core structureN-[2-(2-iodophenoxy)phenyl]acetamideN-AcetylphenoxazinePhotophysical activity, Precursor to dyes
N-AcetylphenoxazinePhenoxazine DyesDyes for various applicationsStrong light absorption and emission
N-AcetylphenoxazinePhenoxazine-based ChemosensorsChemosensorsSelective detection of analytes
N-AcetylphenoxazineDyes for Solar CellsDye-Sensitized Solar Cells (DSSCs)Light harvesting for energy conversion

Emerging Research Avenues and Challenges

Development of Novel Catalytic Systems for Efficiency and Selectivity

The synthesis and functionalization of aryl halides like 2-(2-Iodophenoxy)acetamide heavily rely on transition metal catalysis. Organometallic catalysis, particularly using palladium and nickel, is crucial for forming complex organic molecules from such precursors. The carbon-iodine bond is highly reactive and can readily undergo oxidative addition to transition metal centers, initiating a catalytic cycle. Research is focused on creating novel catalytic systems that offer higher efficiency, greater selectivity, and broader substrate scope under milder reaction conditions.

Key research findings in related systems indicate a move towards:

Highly Active Catalysts: Developing catalysts that can operate at low loadings, reducing costs and metal contamination in the final product.

Ligand Design: Synthesizing sophisticated ligands that can fine-tune the steric and electronic properties of the metal center. This allows for precise control over regioselectivity and chemoselectivity, which is crucial when other reactive functional groups are present in the molecule.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports to facilitate easier separation from the reaction mixture, enabling catalyst recycling and simplifying purification processes. This aligns with the principles of sustainable chemistry. jddhs.com

Below is a table summarizing catalytic systems relevant to the synthesis and derivatization of compounds similar to this compound.

Catalyst SystemLigandReaction TypeKey Advantages
Palladium(II) AcetatePhosphine Ligands (e.g., P(t-Bu)3)Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)High reactivity, broad functional group tolerance.
Nickel(II) ChlorideBipyridine or NHC LigandsAnnulation/CyanationLower cost compared to palladium, unique reactivity.
Copper(I) IodidePhenanthroline LigandsUllmann Condensation (C-O, C-N bond formation)Effective for heteroatom coupling, often uses less expensive metals.

Integration of Green Chemistry Principles in Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. nih.gov The synthesis of this compound and its derivatives presents numerous opportunities for implementing more sustainable practices. The goal is to design processes that reduce waste, eliminate the use of hazardous substances, and improve energy efficiency. nih.govijbpas.com

Key principles of green chemistry applicable to its synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Multicomponent reactions (MCRs) are a powerful tool for achieving high atom economy by combining three or more substrates in a single step to form complex products. nih.govarkat-usa.org

Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net The development of solvent-free reaction conditions is another significant goal. jddhs.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biological sources rather than depletable petrochemicals. researchgate.net

Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. Biocatalysis, which employs enzymes, offers high selectivity under mild conditions and is a key area of green chemistry research. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasonic-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

The following table contrasts traditional synthetic methods with potential green alternatives.

ParameterTraditional MethodologyGreen Chemistry Approach
Solvent Halogenated solvents, DMFWater, ethanol, ionic liquids, solvent-free conditions jddhs.comnih.gov
Reagents Stoichiometric amounts of hazardous reagentsCatalytic amounts of reagents, biocatalysts researchgate.net
Energy Input Conventional heating (reflux)Microwave irradiation, sonication researchgate.net
Waste Generation High E-Factor (Environmental Factor)Low E-Factor, waste prevention focus nih.gov
Process Multi-step synthesis with isolation of intermediatesOne-pot synthesis, multicomponent reactions nih.gov

Advanced Computational Methodologies for Reaction Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery and process development. For molecules like this compound, computational methods can predict reactivity, guide the design of novel derivatives, and optimize reaction conditions, thereby reducing the need for extensive and time-consuming empirical experimentation.

Emerging computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net These models can identify key structural features responsible for a desired outcome and guide the design of more potent or selective molecules. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is used to predict the binding affinity of a ligand (e.g., a derivative of this compound) to a biological target like an enzyme or receptor. researchgate.net

Reaction Pathway Modeling: Quantum mechanics (QM) and density functional theory (DFT) calculations can be used to elucidate reaction mechanisms, determine transition state energies, and predict reaction outcomes. This insight is invaluable for optimizing reaction conditions and designing more efficient catalysts.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecular entities. researchgate.net This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures in drug development.

This table summarizes some advanced computational methodologies and their applications.

Computational MethodApplicationPredicted Parameters
QSAR Correlate structure with activity/reactivityBiological activity (e.g., IC50), reaction yield researchgate.net
Molecular Docking Predict binding mode and affinity of a ligand to a receptorBinding energy, intermolecular interactions researchgate.net
DFT Calculations Elucidate reaction mechanisms, predict spectral propertiesTransition state energies, reaction kinetics, IR/NMR spectra
ADMET Modeling Predict pharmacokinetic and toxicity profilesSolubility, permeability, metabolic stability, potential toxicity researchgate.net

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-(2-Iodophenoxy)acetamide?

The compound is typically synthesized via slow evaporation solution growth techniques, as demonstrated for its structural analog 2-(2-formylphenoxy)acetamide . Characterization involves single-crystal X-ray diffraction (XRD) to confirm the monoclinic crystal system (space group P21/n) and spectroscopic techniques (FTIR, NMR). Experimental data are often complemented by density functional theory (DFT) calculations to validate molecular geometry and vibrational frequencies .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal XRD reveals a monoclinic lattice (P21/c space group) with unit cell parameters a = 5.1411 Å, b = 26.473 Å, c = 7.2960 Å, and β = 109.56°. The amide group exhibits resonance-induced shortening of the C–N bond (1.322 Å). Hydrogen bonds (N–H⋯O and C–H⋯O) form double-layered packing perpendicular to the b-axis, with no π-stacking observed .

Advanced Research Questions

Q. How can DFT calculations resolve electronic properties and reactivity of this compound?

DFT studies optimize molecular geometry and compute frontier molecular orbitals (FMOs), Mulliken charges, and molecular electrostatic potential (MEP). For analogs like 2-(2-formylphenoxy)acetamide, FMO analysis identifies HOMO-LUMO gaps (~4.2 eV), correlating with chemical stability. MEP maps highlight nucleophilic/electrophilic regions, aiding in predicting reaction sites .

Q. What methodological approaches are used to evaluate this compound’s antiviral activity via molecular docking?

Docking studies (e.g., AutoDock 4.2) employ energetically minimized 3D structures of the compound and target proteins (e.g., SARS-CoV-2 6NUS). Polar hydrogens are added to proteins, and binding affinities (ΔG) are calculated. Visualization tools like Discovery Studio analyze interactions (hydrogen bonds, hydrophobic contacts) to prioritize high-affinity ligands .

Q. How can structural misassignments (e.g., isomer confusion) be resolved during synthesis?

Misidentification of ortho/meta isomers (e.g., 2-(2-hydroxyphenyl) vs. 2-(3-hydroxyphenyl)acetamide) is addressed via LC-HRMS/MS and ¹H-NMR. For example, ortho-isomers exhibit distinct chemical shifts and fragmentation patterns compared to meta-isomers. Cross-validation with synthetic starting materials is critical to avoid errors .

Q. What strategies analyze hydrogen-bonding networks in this compound’s crystal packing?

Graph-set analysis categorizes hydrogen bonds (e.g., C₁¹(4)R₂²(8) for N–H⋯O dimers and R₂²(4) for C–H⋯O chains). Tools like Mercury or ORTEP-3 visualize anisotropic displacement parameters and layer formation. This methodology clarifies intermolecular interactions critical for crystal engineering .

Data Contradiction and Comparative Studies

Q. How do spectroscopic results reconcile with computational predictions for this compound?

Experimental FTIR and NMR data are compared to DFT-derived spectra (e.g., B3LYP/6-311++G(d,p) basis sets). Discrepancies in vibrational modes (e.g., C=O stretching) are adjusted via scaling factors. Mulliken charges validate electron distribution trends, ensuring alignment between theory and experiment .

Q. How does this compound’s crystal structure compare to halogen-substituted analogs?

Unlike 2-(4-chloro-2-methylphenoxy)acetamide, the iodinated derivative lacks π-stacking due to steric hindrance from the iodine atom. Comparative XRD studies highlight differences in hydrogen-bonding motifs and lattice parameters, emphasizing halogen size effects on packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Iodophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Iodophenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.